molecular formula C23H22ClN3O2S B4841088 1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea

1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea

Cat. No.: B4841088
M. Wt: 440.0 g/mol
InChI Key: GUWVYLYHOQMPDP-UHFFFAOYSA-N
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Description

1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea is a complex organic compound that features a combination of aromatic rings, ether linkages, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde with phenylthiourea under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can lead to sulfonyl derivatives, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The aromatic rings and ether linkages may also contribute to its bioactivity by facilitating interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea: Similar structure but with a urea group instead of thiourea.

    1-[[5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea derivatives: Various derivatives with different substituents on the aromatic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-17-6-5-9-21(14-17)28-12-13-29-22-11-10-19(24)15-18(22)16-25-27-23(30)26-20-7-3-2-4-8-20/h2-11,14-16H,12-13H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWVYLYHOQMPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)C=NNC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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